molecular formula C12H17NO B596165 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide CAS No. 1219799-37-7

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide

Cat. No. B596165
CAS RN: 1219799-37-7
M. Wt: 198.317
InChI Key: MMOXZBCLCQITDF-DOVYFNGPSA-N
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Description

“2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide” is a chemical compound with the molecular formula C12 2H7 H10 N O . It’s also known as N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 . This compound is often used in environmental testing .

Scientific Research Applications

Insect Repellent

DEET is one of the most widely used insect repellents in the world . It was initially developed in 1946 for the United States Army to safeguard troops stationed in insect-infested regions . Numerous studies have established that DEET-containing solutions are among the most effective insect repellents in the market right now .

Environmental Contaminant Degradation

DEET acts as an organic chemical contaminant in water and is considered an emerging contaminant which has been observed worldwide . Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) .

Nanotechnology-Based Remediation

Less research has been done on the degradation of DEET by deploying nanoparticles . Therefore, biodegradation and nanotechnology-based methods can be the potential solution to remediate DEET from the environment .

Biological Methods for DEET Degradation

Future research is needed with the application of biological methods for the degradation of DEET . The metabolic pathway for biodegradation was explored for the new potent microbial strains by the application of physical, chemical, and microbial genomics; molecular biology; genetic engineering; and genome sequencing methods .

Formulation Research

A solution containing 6–30% cyclodextrin (CD) as a solvent instead of ethanol (EtOH) provided an enhancement of the repellent action time duration of the DEET formulation . However, the high-dose CD caused stickiness .

Skin Penetration Research

The DEET residue on the skin superficial layers was prolonged, and the drug penetration into the skin tissue was decreased by the addition of 0.1% CD . In particular, the retention time and attenuated penetration of DEET on the rat skin treated with the DEET/EtOH/HPβCD formulation was significantly higher in comparison with that of the DEET/EtOH formulation without CD .

Mechanism of Action

Target of Action

DEET-d7, also known as 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, is a deuterium-labeled variant of DEET . The primary targets of DEET-d7 are insect odorant receptors . These receptors play a crucial role in the detection of odors by insects, and their inhibition by DEET-d7 results in the repelling of biting pests such as mosquitoes and ticks .

Mode of Action

DEET-d7 interacts with its targets, the insect odorant receptors, by blocking the electrophysiological responses of olfactory sensory neurons to attractive odors . This interaction results in changes in the behavior of the insects, making them less likely to bite humans .

Biochemical Pathways

DEET-d7 affects several biochemical pathways. It has been suggested that DEET-d7 can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, DEET-d7 can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of DEET-d7’s action primarily involve the disruption of normal olfactory function in insects. By blocking the electrophysiological responses of olfactory sensory neurons, DEET-d7 inhibits the insects’ ability to detect attractive odors, thereby repelling them . In addition, DEET-d7’s potential effects on sodium and potassium channels could lead to further disruptions in the normal functioning of insect neurons .

Action Environment

DEET-d7 enters the environment through various routes, including direct entry into the air during spraying, indirect entry into surface water through wastewater treatment plant (WTTP) emissions due to washing of skin and clothes, or through over-spraying of soil and application of treated sewage to amend soil . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET-d7 .

properties

IUPAC Name

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-DOVYFNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010011
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DEET-d7

CAS RN

1219799-37-7
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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